1-Benzyl-1H-imidazole-4,5-dicarboxylic acid

Overview

Description

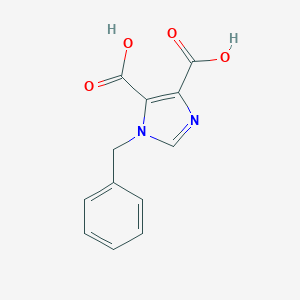

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that contains an imidazole ring substituted with a benzyl group and two carboxylic acid groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by oxidation to introduce the carboxylic acid groups . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The benzyl group or the carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . Additionally, the compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

1H-imidazole-4,5-dicarboxylic acid: Lacks the benzyl group but has similar chemical properties.

1-Benzyl-1H-imidazole: Lacks the carboxylic acid groups but retains the benzyl-substituted imidazole core.

4,5-Imidazoledicarboxylic acid: Similar structure but without the benzyl group.

Uniqueness

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid (CAS Number: 42190-83-0) is a heterocyclic compound notable for its unique structure, which includes a benzyl group and two carboxylic acid moieties attached to an imidazole ring. This configuration imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₀N₂O₄

- Molecular Weight : 246.22 g/mol

- Melting Point : 168-175 °C

- LogP : 0.09

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, enhancing its role in catalysis and coordination chemistry. Additionally, the carboxylic acid groups may facilitate hydrogen bonding and ionic interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, effective against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells. For instance, derivatives of imidazole compounds have been reported to exhibit significant cytotoxicity against multiple human cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth in human cancer cell lines | |

| Antioxidant | Potential to reduce oxidative stress |

Case Studies

-

Anticancer Activity Evaluation :

A study investigated the anticancer effects of various imidazole derivatives including this compound. The compound demonstrated an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899), highlighting its potential as a therapeutic agent in oncology . -

Mechanistic Insights :

Another research project explored the mechanism by which imidazole derivatives induce apoptosis in cancer cells. The study found that these compounds could increase reactive oxygen species (ROS) levels, leading to DNA damage and subsequent cell death . This mechanism underscores the importance of further investigations into the structure-activity relationship (SAR) of such compounds.

Properties

IUPAC Name |

1-benzylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNLMFUDZWLQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195020 | |

| Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42190-83-0 | |

| Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042190830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.